molecular formula C22H18N4O4S B3222062 2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 1211413-26-1

2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone

Cat. No.: B3222062
CAS No.: 1211413-26-1
M. Wt: 434.5
InChI Key: JXVTWCLGSKLMHW-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-ethoxyphenyl group and at position 4 with a thioether-linked 1-(3-nitrophenyl)ethanone moiety. Its molecular formula is C₂₂H₁₈N₄O₃S (assuming similarity to 's C200-8402), with a molecular weight of approximately 389.47 g/mol.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(23-10-11-25(20)24-19)31-14-21(27)16-4-3-5-17(12-16)26(28)29/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVTWCLGSKLMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone is a member of the pyrazolo[1,5-a]pyrazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 378.43 g/mol

The compound features a thioether linkage and incorporates a nitrophenyl group, which may contribute to its biological activity.

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class can interact with various biological targets:

  • Cyclin-Dependent Kinase Inhibition : Similar compounds have shown the ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cell lines .
  • Apoptosis Induction : Studies on related pyrazolo derivatives have demonstrated their potential to trigger apoptosis in cancer cells through mechanisms involving caspases and modulation of pro-apoptotic factors like p53 and Bax .

Biological Activity Overview

The biological activities associated with this compound include:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo derivatives. The following table summarizes key findings related to their effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Induces apoptosis via caspase activation
Compound BMDA-MB-231 (Breast)8.0Inhibits CDK2 leading to cell cycle arrest
Compound CHeLa (Cervical)4.5Triggers ROS production and apoptosis

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory properties, particularly against kinases involved in cancer progression. For instance, inhibition of CDK2 has been linked to decreased proliferation rates in tumor cells .

Case Studies

  • In Vitro Studies : A study investigated the effects of related pyrazolo compounds on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo derivatives revealed that modifications to the ethoxyphenyl group enhanced anticancer activity, suggesting that structural optimizations could yield more potent analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrazine Derivatives

1-(2,5-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one (C200-8396)
  • Core : Pyrazolo[1,5-a]pyrazine.
  • Substituents: Position 2: 4-Ethoxyphenyl. Position 4: Thioether-linked 2,5-dimethylphenylethanone.
  • Molecular Weight : 417.53 g/mol .
2-{[2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-phenylethan-1-one (C200-8402)
  • Core : Pyrazolo[1,5-a]pyrazine.
  • Substituents: Position 2: 4-Ethoxyphenyl. Position 4: Thioether-linked phenylethanone.
  • Molecular Weight : 389.47 g/mol .
  • Key Differences : The absence of a nitro group reduces electron-withdrawing effects, which may lower binding affinity in biological systems compared to the target compound.
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-phenoxyphenyl)acetamide ()
  • Core : Pyrazolo[1,5-a]pyrazine.
  • Substituents: Position 2: 4-Methoxyphenyl. Position 4: Thioether-linked acetamide (N-phenoxyphenyl).

Heterocyclic Analogs with Divergent Cores

Triazole Derivatives ()
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
  • Core : 1,2,4-Triazole.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
  • Example: [3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine.
  • Core : Pyrazolo[3,4-d]pyrimidine.
  • Key Differences: The pyrimidine ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. Nitrophenyl substituents are retained, but the imino group may confer distinct redox properties .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure R1 (Position 2) R2 (Position 4) Molecular Weight (g/mol) Notable Features
Target Compound Pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl 3-Nitrophenylethanone ~389.47 High lipophilicity, electron-deficient aryl
C200-8402 () Pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl Phenylethanone 389.47 Baseline for nitro-group comparison
C200-8396 () Pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl 2,5-Dimethylphenylethanone 417.53 Enhanced steric hindrance
Compound Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl Acetamide Not reported Hydrogen-bonding capability
[3-(4-Fluorophenyl)-...]amine () Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl 4-Nitrophenyl, imino Not reported Dual hydrogen-bond donor/acceptor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone

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